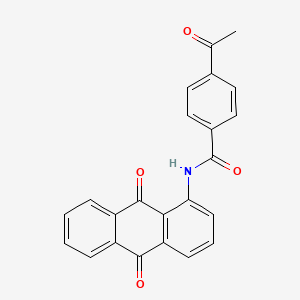

4-乙酰基-N-(9,10-二氧代-9,10-二氢蒽-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone .

Synthesis Analysis

The synthesis of this compound involves the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids to produce new amino-acid derivatives of 9,10-anthraquinone . Another method involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Molecular Structure Analysis

The molecular structure of this compound includes 38 bonds - 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions, as described above. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .科学研究应用

合成和药理应用

- 对相关化合物(如 4,5,8-三甲氧基-9,10-二氧代-9,10-二氢蒽衍生物)合成的研究强调了它们作为骨关节炎药物大黄的类似物的潜力,在实验模型中显示出改善的全身暴露 (W. M. Owton 等人,1995)。这表明此类化合物与开发新的治疗剂相关。

抗结核活性

- 已合成苯甲酰胺的新型衍生物,并评估了其对结核分枝杆菌的体外抗结核活性,显示出有希望的活性。这突出了这些化合物在开发新的抗结核药物中的潜在用途 (Urja D. Nimbalkar 等人,2018)。

抗心律失常活性

- 已探索苯甲酰胺(特别是那些具有三氟乙氧基环取代基的苯甲酰胺)的抗心律失常活性,表明它们在开发新型抗心律失常药物中的潜力 (E. H. Banitt 等人,1977)。

抗肿瘤特性

- 已研究与苯甲酰胺相关的抗肿瘤新化合物的代谢和分布,揭示了独特的药理特性,例如加速骨髓细胞形成,表明它们在癌症治疗中的潜力 (Hong Zhang 等人,2011)。

化学发光和准分子形成

- 对基于 9-萘蒽的衍生物的电化学表征和准分子发射的研究证明了它们在开发有机纳米粒子并探索其光致发光特性的潜在应用 (Jungdon Suk 等人,2011)。

抗癌活性

- 包括与苯甲酰胺相关的邻苯二甲嗪衍生物的合成和生物筛选已对某些癌细胞系显示出有希望的效果,表明它们作为抗癌剂的潜力 (A. A. El-Wahab 等人,2011)。

组蛋白脱乙酰酶抑制

- 已将结构上与苯甲酰胺相关的化合物(如 CI-994)鉴定为组蛋白脱乙酰酶 (HDAC) 抑制剂,导致细胞中组蛋白过度乙酰化。这表明它们通过调节基因表达在癌症治疗中的潜在用途 (A. Kraker 等人,2003)。

未来方向

作用机制

Target of Action

It is known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.

Mode of Action

The compound’s N, O-bidentate directing group could potentially interact with metal ions, leading to the functionalization of C-H bonds . This could result in changes to the structure and function of biomolecules in the cell, affecting cellular processes and responses.

Biochemical Pathways

Given its potential to interact with metal ions and influence C-H bond functionalization, it may impact a variety of biochemical pathways, particularly those involving metalloproteins or enzymes that rely on metal ions for their activity .

Result of Action

Some studies suggest that similar compounds may have antimicrobial activity , indicating that this compound could potentially affect the growth and survival of certain microorganisms.

生化分析

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its complex structure

Cellular Effects

It is hypothesized that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-acetyl-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4/c1-13(25)14-9-11-15(12-10-14)23(28)24-19-8-4-7-18-20(19)22(27)17-6-3-2-5-16(17)21(18)26/h2-12H,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCZFSLFHCWCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)

![1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2602677.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)